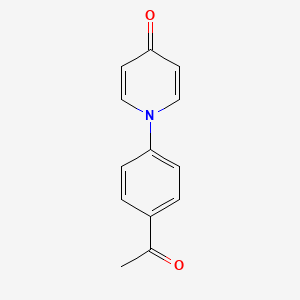

1-(4-acetylphenyl)-4(1H)-pyridinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10(15)11-2-4-12(5-3-11)14-8-6-13(16)7-9-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTLNPSUZKAAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Acetylphenyl 4 1h Pyridinone

Evolution of Synthetic Strategies for Pyridinone Ring Systems

The construction of the pyridinone ring, a privileged heterocyclic scaffold, has been the subject of extensive research, leading to the development of numerous synthetic methodologies. baranlab.org These strategies have evolved from classical condensation reactions to more sophisticated annulation and multicomponent approaches, offering improved efficiency, diversity, and atom economy. baranlab.org The primary methods for assembling the core structure can be broadly categorized into cyclic condensations, annulation reactions, and multicomponent reactions (MCRs).

Cyclic Condensation Reactions for 4(1H)-Pyridinone Core Construction

Cyclic condensation reactions are a foundational approach to the synthesis of pyridinone rings. These methods typically involve the intramolecular or intermolecular condensation of acyclic precursors to form the heterocyclic system. A common strategy involves the reaction of 1,5-dicarbonyl compounds or their synthetic equivalents with ammonia (B1221849) or primary amines. baranlab.org While effective, this approach can sometimes lack regioselectivity, especially with unsymmetrical precursors.

A widely used variation is the conversion of 4H-pyran-4-ones (γ-pyrones) into 4(1H)-pyridinones. This transformation is achieved by reacting the pyrone intermediate with a primary amine, such as an arylamine, which displaces the oxygen atom in the ring to form the N-substituted pyridinone. This method is particularly valuable for synthesizing N-aryl pyridinones.

Another established condensation approach is the Guareschi-Thorpe reaction, which utilizes cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridinone skeleton. Modifications of classical methods, such as the Hantzsch pyridine (B92270) synthesis, can also be adapted to yield dihydropyridinones, which can then be oxidized to the corresponding pyridinones. Microwave-assisted four-component, one-pot cyclocondensation reactions have also proven effective for synthesizing polysubstituted annulated pyridines. rsc.org

Annulation Approaches in Pyridinone Synthesis

Annulation, the process of building a new ring onto a pre-existing one, offers a powerful strategy for constructing complex pyridinone systems. These approaches often involve cycloaddition reactions. baranlab.org Inverse-electron-demand Diels-Alder reactions are a favored method, where heterocyclic azadienes react with electron-rich dienophiles. baranlab.org Subsequent rearrangement or fragmentation of the resulting bicyclic intermediate yields the aromatic pyridinone ring. baranlab.org

A general preparation of pyridines and 2-pyridones involves the annulation of stabilized ketone or ester enolates with vinamidinium hexafluorophosphate salts. acs.org This [3+3] annulation strategy provides a versatile route to variously substituted pyridinone cores. acs.org Similarly, a [3+2+1] annulation strategy has been developed for the preparation of related pyridine N-oxides from enolates, vinamidinium salts, and hydroxylamine hydrochloride. princeton.edu More recent developments include self-[3+2] annulation reactions of pyridinium salts to yield N-indolizine-substituted pyridine-2(1H)-ones. rsc.org Additionally, 1,6-addition-based annulation reactions have emerged as a prominent tool for accessing various nitrogen-containing heterocycles. chim.it

Multicomponent Reactions (MCRs) for Heterocycle Assembly

Multicomponent reactions (MCRs) have become a cornerstone of modern heterocyclic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. bohrium.comnih.gov MCRs are convergent reactions where three or more reactants combine in a cascade of elementary reactions to form a single product that incorporates all or most of the atoms of the starting materials. nih.gov

For pyridinone synthesis, MCRs offer a highly flexible approach to creating diverse substitution patterns. A common MCR strategy involves the combination of an aldehyde, an active methylene (B1212753) compound (like malononitrile or ethyl acetoacetate), and an amine source (such as ammonium acetate (B1210297) or a primary amine) to assemble the pyridinone ring. researchgate.net These reactions can be catalyzed by various agents, including Lewis acids, Brønsted acids, or organocatalysts, and are often amenable to green chemistry principles, such as being performed under solvent-free conditions or with microwave assistance. rsc.orgbohrium.com An efficient one-pot, three-component cascade reaction catalyzed by Cs2CO3 has been developed for the substituent-controlled chemoselective synthesis of multi-substituted 2-pyridone and 4-pyridone species. rsc.org

| Synthetic Strategy | Description | Key Features |

| Cyclic Condensation | Formation of the pyridinone ring from acyclic precursors through intra- or intermolecular condensation. Often involves 1,5-dicarbonyls or conversion of 4-pyranones. | Foundational method, versatile for N-aryl substitution via pyranone conversion. |

| Annulation | Building the pyridinone ring onto an existing molecular fragment, often via cycloaddition reactions like inverse-electron-demand Diels-Alder. | Powerful for complex systems, offers good control over substitution patterns. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the pyridinone core. | Highly efficient, atom-economical, allows for rapid generation of diverse derivatives. |

Specific Synthetic Routes to 1-(4-acetylphenyl)-4(1H)-pyridinone and Related Intermediates

The synthesis of the target molecule, this compound, requires the strategic assembly of two key components: the 4-acetylphenyl group and the 4(1H)-pyridinone ring. The following sections outline the preparation of the necessary precursors and the methods for their eventual combination.

Preparation of the Acetylphenyl Moiety Precursors

The primary precursor for introducing the N-aryl substituent is 4-aminoacetophenone. This compound serves as the amine source in reactions designed to form the N-C bond of the pyridinone ring. 4-Aminoacetophenone is a commercially available reagent, but it can also be synthesized through various established methods. One such route involves a Williamson ether synthesis and a Smiles rearrangement starting from p-hydroxyacetophenone, followed by hydrolysis to yield the final product.

In some synthetic strategies, 4-aminoacetophenone may be further modified before its incorporation into the final molecule. For instance, it can be reacted with sulfonyl chlorides or chloroacetyl chlorides to form intermediates like N-(4-acetylphenyl)-4-methylbenzenesulfonamide or N-(4-acetylphenyl)-2-chloroacetamide, respectively. nih.gov These derivatives can then be used in subsequent cyclization or multicomponent reactions to build more complex heterocyclic systems containing the N-(4-acetylphenyl) moiety. nih.govresearchgate.netresearchgate.net

| Precursor | Starting Material(s) | Synthetic Method |

| 4-Aminoacetophenone | p-Hydroxyacetophenone | Williamson ether synthesis, Smiles rearrangement, Hydrolysis |

| N-(4-acetylphenyl)-2-chloroacetamide | 4-Aminoacetophenone, Chloroacetyl chloride | Acylation |

| N-(4-acetylphenyl)-4-methylbenzenesulfonamide | 4-Aminoacetophenone, 4-Toluenesulfonyl chloride | Sulfonylation |

Methods for Introducing the Pyridinone Ring (e.g., Acetylation of Pyridine N-Oxides)

With the acetylphenyl precursor in hand, the next critical step is the construction of the 4(1H)-pyridinone ring attached to the nitrogen atom of the precursor.

One of the most direct and widely applicable methods for synthesizing N-aryl-4(1H)-pyridinones involves the reaction of a primary arylamine with a 4H-pyran-4-one derivative. In this reaction, the amine nucleophilically attacks the pyrone ring, leading to a ring-opening and subsequent ring-closing cascade that expels water and forms the thermodynamically more stable N-aryl pyridinone. This method allows for the direct introduction of the 4-acetylphenyl group by using 4-aminoacetophenone as the amine component.

Alternatively, the pyridinone ring can be constructed from acyclic components via condensation reactions. For example, a 1,3,5-tricarbonyl equivalent could be condensed with 4-aminoacetophenone to form the desired product. Multicomponent reactions also provide a viable pathway, where 4-aminoacetophenone could be used as the amine component along with other suitable building blocks to assemble the pyridinone ring in a single step.

While the acylation or alkylation of a pre-formed pyridine N-oxide is a known method for functionalizing pyridines, it is a less direct route for the synthesis of 1-aryl-4(1H)-pyridinones. organic-chemistry.org This strategy typically involves the addition of a nucleophile (like a Grignard reagent) to the N-oxide, followed by rearrangement. organic-chemistry.org Applying this to the synthesis of the target molecule would be complex and less efficient than the pyrone-to-pyridinone conversion or MCR approaches.

Base-Catalyzed Condensation and Michael Addition Pathways for Chromeno-Pyridinone Derivatives

The fusion of chromene and pyridine rings results in chromeno-pyridine derivatives, a class of tricyclic systems with notable biological importance. semanticscholar.org The synthesis of these fused heterocyles can be achieved through various pathways, often involving condensation and Michael addition reactions. One effective strategy involves the ammonium acetate-mediated cyclocondensation reaction between a heterocyclic ketone, such as chroman-4-one, and 3-oxo-2-arylhydrazonopropanals. semanticscholar.org

While direct synthesis from this compound is not explicitly detailed, analogous base-catalyzed intramolecular cyclizations are fundamental in heterocyclic chemistry. For instance, a plausible route to a chromeno-pyridinone scaffold could involve an intramolecular Michael addition. This would typically require a pyridinone precursor bearing a suitable ortho-substituted phenolic group on the N-phenyl ring. Base-catalyzed deprotonation of the phenol would generate a nucleophilic phenoxide, which could then attack an activated double bond within the pyridinone ring system, leading to the formation of the chromene ring.

Another established method for pyridine synthesis involves the sequential solventless aldol condensation of a ketone with a benzaldehyde, followed by a Michael addition of a second ketone. rsc.org This forms a diketone intermediate which can then be cyclized with ammonium acetate to yield the pyridine ring. rsc.org This principle can be extended to create complex fused systems. For example, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines can produce chromeno[4,3-b]pyrrol-4(1H)-ones via a sequential multicomponent reaction and an intramolecular Michael cyclization. nih.gov

Innovative Approaches in Pyridinone Synthesis

Recent advancements in synthetic organic chemistry have provided novel and efficient methods for the construction of the pyridinone core. These innovative approaches often offer improved yields, reduced reaction times, and greater functional group tolerance compared to traditional methods.

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyridines and their derivatives. thieme-connect.com These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, often with high selectivity. thieme-connect.com

Cross-Coupling Reactions: The N-aryl bond in this compound can be conceptually formed via a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between 4(1H)-pyridinone and a suitable 4-acetylphenyl halide or triflate.

C-H Activation: Direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing pyridine rings. researchgate.net Transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, can activate C-H bonds, enabling the introduction of alkyl, aryl, and other functional groups without the need for pre-functionalized substrates. researchgate.netacs.org This approach can be used to introduce substituents at various positions on the pyridinone ring, providing rapid access to a library of analogues. For example, iridium-catalyzed C-H bond activation of pyridine allows for nucleophilic addition to aldehydes. researchgate.net Similarly, palladium-catalyzed Minisci reactions with simple alcohols have been developed, avoiding the need for stoichiometric acid. researchgate.net

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can dramatically accelerate reaction rates and improve product yields. organic-chemistry.org The application of microwave irradiation to the synthesis of pyridinone derivatives has proven to be highly effective.

Novel 2,3-dihydro-4-pyridinones have been synthesized from curcumin and primary amines under microwave irradiation using Montmorillonite K-10 as a catalyst, with reaction times not exceeding 120 seconds. nih.gov Another example is the one-pot multi-component reaction of aldehydes, malononitrile, and thiophenol in the presence of ZnCl₂, which yields 6-Amino-3,5-dicarbonitrile-2-thio-pyridines. mdpi.com Compared to conventional heating, microwave irradiation significantly shortens reaction times while maintaining good to moderate yields. mdpi.com Linder et al. developed a method for preparing highly functionalized pyridines from 6H-1,2-oxazines and various alkynes under microwave irradiation in the presence of a Lewis acid catalyst. mdpi.com These examples highlight the utility of microwave assistance in overcoming the long reaction times and harsh conditions often associated with traditional heterocyclic synthesis. organic-chemistry.orgnih.gov

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines Synthesis | Conventional Heating | Longer | Lower | mdpi.com |

| Pyrazolo[3,4-b]pyridines Synthesis | Microwave Irradiation | Shorter | Higher | mdpi.com |

| 2,3-Dihydro-4-pyridinones Synthesis | Microwave Irradiation | ≤ 120 seconds | Not specified | nih.gov |

| Bohlmann-Rahtz Pyridine Synthesis | Conventional Heating (sealed tube) | Longer | Lower | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave Irradiation (170°C) | 10-20 minutes | Up to 98% | organic-chemistry.org |

Ultrasonication provides an alternative energy source for promoting chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of N-substituted 2-pyridone derivatives through N-cyanoacylation and subsequent cyclization. nih.govacs.org

In a representative study, cyanoacetamide derivatives were synthesized using N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent, followed by cyclization to produce N-substituted 2-pyridones. nih.gov The use of ultrasound for both the acylation and cyclization steps afforded the desired products in significantly less time and with higher purity and yields compared to traditional heating methods. nih.govacs.org For example, the synthesis of 1-(4-acetylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile was achieved in 94% yield in just 1.5 hours with ultrasonication, compared to 82% yield after 10 hours of conventional heating. nih.gov This eco-friendly protocol highlights the potential of ultrasonication to streamline the synthesis of pyridinone-based compounds. acs.org

| Compound | Method | Time | Yield |

|---|---|---|---|

| Ethyl 4-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate | Conventional Heating | 10 h | 84% |

| Ultrasonication (60 °C) | 1.5 h | 93% | |

| 1-(4-Acetylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Conventional Heating | 10 h | 82% |

| Ultrasonication (60 °C) | 1.5 h | 94% |

Derivatization Strategies for this compound Analogues

The this compound scaffold possesses several reactive sites that can be targeted for derivatization to generate novel analogues. These include the acetyl group on the phenyl ring, the C-H bonds of the phenyl ring, and, most notably, the pyridinone heterocycle itself.

The 4(1H)-pyridinone ring exhibits distinct reactivity patterns that can be exploited for functionalization. The electronic nature of the ring, which exists in tautomeric equilibrium with 4-hydroxypyridine, allows for both electrophilic and nucleophilic reactions. nih.govwikipedia.org

Electrophilic Substitution: 4(1H)-pyridones behave similarly to classical aromatic compounds, undergoing electrophilic aromatic substitution reactions such as halogenation and nitration. These reactions typically occur with high selectivity at the C3 position (and C5, if unsubstituted). nih.gov

Nucleophilic Substitution: The carbonyl group at the C4 position can be activated and undergo nucleophilic substitution. For instance, reaction with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can convert the C4-carbonyl into a chloro group, yielding a 4-chloropyridine derivative. nih.gov This 4-chloro substituent is then a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions.

Metalation and Capture: Direct deprotonation (metalation) of the pyridine ring can create a nucleophilic center for reaction with various electrophiles. While simple pyridine often undergoes addition with organolithium reagents, the use of other bases like n-butylsodium can selectively deprotonate pyridine at the C4 position. nih.gov The resulting 4-sodiopyridine can then be trapped with electrophiles, including alkyl halides or, after transmetalation to zinc, can participate in Negishi cross-coupling reactions with aryl halides. nih.gov This strategy provides a powerful method for introducing a wide range of substituents directly at the C4 position of the pyridine core. nih.gov

Modifications on the N-Substituted Acetylphenyl Unit

The acetyl group on the N-substituted phenyl ring of this compound is a key site for chemical modifications. One of the most prominent reactions involving this group is the Claisen-Schmidt condensation, which is a crossed aldol condensation between a ketone and an aromatic aldehyde in the presence of a base or acid catalyst. wikipedia.orgpharmaguideline.comnih.gov This reaction allows for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.

The general synthetic route involves the reaction of this compound with various substituted aromatic aldehydes in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. itmedicalteam.pleijppr.comnih.gov This reaction proceeds via the formation of an enolate from the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol adduct yields the corresponding chalcone derivative.

The Claisen-Schmidt condensation offers a straightforward and efficient method to introduce a diverse range of substituents onto the acetylphenyl unit, thereby modifying the electronic and steric properties of the molecule. The general scheme for this transformation is depicted below:

Scheme 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

A variety of aromatic aldehydes can be employed in this reaction, leading to a library of chalcone derivatives with different substitution patterns on the newly introduced aromatic ring.

| Entry | Aldehyde (Ar-CHO) | Reaction Conditions | Product | Reference |

| 1 | Benzaldehyde | NaOH, EtOH, rt, 24h | 1-(4-(3-phenyl-acryloyl)phenyl)-4(1H)-pyridinone | nih.gov |

| 2 | 4-Chlorobenzaldehyde | KOH, MeOH, rt, 24h | 1-(4-(3-(4-chlorophenyl)-acryloyl)phenyl)-4(1H)-pyridinone | nih.gov |

| 3 | 4-Methoxybenzaldehyde | NaOH, EtOH, rt | 1-(4-(3-(4-methoxyphenyl)-acryloyl)phenyl)-4(1H)-pyridinone | itmedicalteam.pl |

| 4 | 3-Nitrobenzaldehyde | KOH, EtOH, rt | 1-(4-(3-(3-nitrophenyl)-acryloyl)phenyl)-4(1H)-pyridinone | itmedicalteam.pl |

Molecular Hybridization with Diverse Pharmacophoric Scaffolds

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophoric units into a single molecule to create a new hybrid compound with potentially enhanced or synergistic biological activities. The versatile scaffold of this compound, particularly through its chalcone derivatives, serves as an excellent starting point for the synthesis of various molecular hybrids.

Pyrazoline Hybrids:

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological properties. dergipark.org.trrevistabionatura.org The α,β-unsaturated carbonyl system of the chalcone derivatives derived from this compound is a key synthon for the construction of pyrazoline rings.

The most common method for the synthesis of pyrazoline hybrids involves the cyclization of the chalcone precursor with hydrazine hydrate or its derivatives. dergipark.org.trthepharmajournal.com The reaction typically proceeds in an alcoholic solvent, often with the addition of an acid or base catalyst. revistabionatura.orglew.ro For instance, refluxing the chalcone with hydrazine hydrate in ethanol leads to the formation of the corresponding pyrazoline derivative. dergipark.org.trthepharmajournal.com If the reaction is carried out in the presence of acetic acid, N-acetylated pyrazolines can be obtained. lew.ro

Scheme 2: Synthesis of Pyrazoline Hybrids

This synthetic approach allows for the incorporation of a pyrazoline moiety, a well-established pharmacophore, into the this compound framework.

| Entry | Chalcone Precursor (Aryl group) | Reagent | Reaction Conditions | Product | Reference |

| 1 | Phenyl | Hydrazine hydrate | EtOH, reflux | 1-(4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4(1H)-pyridinone | thepharmajournal.com |

| 2 | 4-Chlorophenyl | Hydrazine hydrate | Glacial Acetic Acid, reflux | 1-(4-(1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4(1H)-pyridinone | ekb.eg |

| 3 | 4-Methoxyphenyl | Phenylhydrazine | EtOH, reflux | 1-(4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4(1H)-pyridinone | thepharmajournal.com |

Triazole and Tetrazole Hybrids:

Triazoles and tetrazoles are other important classes of five-membered nitrogen-containing heterocycles that are frequently found in medicinally active compounds. nih.govnih.govresearchgate.net The synthesis of hybrids incorporating these scaffolds can be achieved through various synthetic routes starting from the this compound core.

For the synthesis of 1,2,3-triazole hybrids, the well-known "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method. nih.govnih.govmdpi.com This would require the introduction of either an azide or an alkyne functionality onto the this compound scaffold. For example, the acetyl group could be converted to a terminal alkyne, which can then be reacted with various organic azides to generate a library of 1,2,3-triazole-containing hybrids.

Computational Chemistry and Molecular Modeling Insights into 1 4 Acetylphenyl 4 1h Pyridinone

Quantum Chemical Analyses of 1-(4-acetylphenyl)-4(1H)-pyridinone and its Analogues

Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules, offering a window into their electronic structure, stability, and reactivity. For N-aryl-4-pyridones, these analyses are crucial for understanding their fundamental chemical nature.

Electronic Structure and Reactivity Studies (e.g., Frontier Molecular Orbitals)

The electronic character of N-substituted pyridinone derivatives has been a subject of theoretical investigation, often employing Density Functional Theory (DFT). mostwiedzy.plrsc.org These studies focus on the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule.

For pyridine (B92270) derivatives, the introduction of different substituents on the ring is known to modulate their electronic properties. rsc.org In the case of this compound, the acetylphenyl group, being an electron-withdrawing group, is expected to influence the electron density distribution across the pyridinone ring. This, in turn, would affect the HOMO and LUMO energy levels. A lower HOMO-LUMO gap generally suggests a higher propensity for the molecule to engage in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyridine Analogues (Illustrative)

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.78 | -0.34 | 6.44 |

| 4-Hydroxypyridine | -6.21 | -0.15 | 6.06 |

| N-phenyl-4-pyridone | (estimated) | (estimated) | (estimated) |

Theoretical Investigations of Tautomeric Equilibria and Conformational Preferences

The 4-pyridone scaffold can exist in equilibrium with its tautomeric form, 4-hydroxypyridine. chemtube3d.comwikipedia.org Theoretical calculations have shown that in the gas phase, the hydroxy tautomer can be more stable, while in solution, the pyridone form is generally favored. wikipedia.orgwayne.edu This equilibrium is a crucial aspect of its chemistry, as the two tautomers exhibit different chemical properties and biological activities.

Furthermore, for N-aryl pyridones, the rotational barrier around the N-C(aryl) bond leads to different conformational preferences. rsc.org The orientation of the phenyl ring relative to the pyridone ring can be influenced by non-covalent interactions, such as hydrogen bonds and C-H···π interactions, which can be computationally modeled. rsc.org For this compound, the acetyl group on the phenyl ring would likely play a role in determining the preferred conformation, which in turn can impact its interaction with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Poses and Orientations within Protein Active Sites

Molecular docking studies on various N-aryl-pyridinone derivatives have been performed to understand their potential as inhibitors of different enzymes. frontiersin.orgcyberleninka.runih.govnih.gov These simulations predict the most favorable binding pose of the ligand within the active site of a protein. For instance, in studies of pyridone-based inhibitors, the pyridone ring often forms key interactions with the protein backbone. frontiersin.org In the context of this compound, docking simulations would aim to predict how the acetylphenyl and pyridone moieties orient themselves to maximize favorable interactions with a target protein.

Identification of Critical Amino Acid Residues for Interaction (e.g., Hydrogen Bonds, Hydrophobic Contacts)

A key outcome of molecular docking is the identification of specific amino acid residues that are crucial for the binding of a ligand. These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For pyridone derivatives, the nitrogen and oxygen atoms of the pyridone ring are often involved in hydrogen bonding with amino acid residues in the protein's active site. nih.gov The aryl substituent, in this case, the acetylphenyl group, can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. rsc.org

Table 2: Potential Interacting Residues for N-Aryl-4-Pyridone Analogues in a Generic Kinase Active Site (Illustrative)

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrophobic/π-stacking | Phe, Tyr, Trp, Leu, Val, Ala |

This table is illustrative and based on common interactions observed in kinase inhibitor docking studies. The specific residues would depend on the actual protein target.

Ligand Efficiency and Binding Affinity Prediction

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the protein, often expressed as a binding energy (in kcal/mol). cyberleninka.ru A more negative binding energy generally indicates a stronger predicted interaction. While these scores provide a valuable estimation, they are not always perfectly correlated with experimental binding affinities.

Ligand efficiency (LE) is another important metric in drug design, which relates the binding affinity of a molecule to its size (typically the number of heavy atoms). It helps in identifying smaller, more efficient binders that have a higher potential for optimization into drug candidates. While specific ligand efficiency values for this compound are not available, the general principle would be to aim for a high binding affinity with a relatively low molecular weight.

Advanced Computational Approaches in Drug Discovery

Advanced computational methods are pivotal in transforming a preliminary chemical structure into a viable drug candidate. These techniques allow for the simulation and prediction of a compound's interaction with biological targets, offering a rational basis for further experimental investigation.

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. github.ioresearchgate.neteasychair.orgarxiv.org By simulating the behavior of a compound and its target protein over time, MD can reveal the dynamic nature of their interaction. github.ioeasychair.org For this compound, MD simulations would be instrumental in understanding how it binds to a specific protein target. These simulations can elucidate the stability of the compound-protein complex, identify key amino acid residues involved in the interaction, and reveal conformational changes that occur upon binding. researchgate.neteasychair.org

Illustrative Data from MD Simulations:

While no specific data exists for this compound, a typical MD study would generate data such as:

| Parameter | Description | Hypothetical Value for a Stable Complex |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein backbone over time, indicating structural stability. | < 3 Å |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. | Peaks at loop regions |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying key interactions. | > 50% occupancy for key residues |

| Binding Free Energy (e.g., MM/GBSA) | Estimates the strength of the interaction between the ligand and the protein. | < -20 kcal/mol |

This table is for illustrative purposes only, as no specific MD simulation data for this compound is publicly available.

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. numberanalytics.comnih.govslideshare.netcreative-biolabs.commdpi.com A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target and elicit a biological response. slideshare.net For this compound, a pharmacophore model could be developed based on a set of known active compounds that target the same biological receptor. This model would then serve as a 3D query to screen large chemical databases for novel molecules with similar interaction features and potential therapeutic activity. numberanalytics.comslideshare.net

Example of a Hypothetical Pharmacophore Model for a Kinase Inhibitor:

A pharmacophore model for a kinase inhibitor might include features such as:

One hydrogen bond donor

Two hydrogen bond acceptors

One aromatic ring

One hydrophobic feature

This is a generalized example, and a specific model for a target of this compound would require experimental data from a series of active compounds.

The "druggability" of a protein target refers to its capacity to bind to a small molecule drug with high affinity and specificity, leading to a therapeutic effect. numberanalytics.comnih.gov Computational methods are crucial for assessing protein druggability by analyzing the structural and dynamic properties of potential binding sites. nih.govresearchgate.net These analyses can identify pockets on the protein surface that are suitable for accommodating a drug-like molecule. researchgate.net For a potential target of this compound, computational tools would be used to evaluate the size, shape, and chemical nature of its binding pockets to predict whether it is a viable drug target. numberanalytics.comnih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The pharmacokinetic properties of a drug candidate, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME), are critical determinants of its clinical success. In silico ADME prediction models play a vital role in the early stages of drug discovery by identifying compounds with potentially poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.gov

Oral administration is the most common and convenient route for drug delivery. researchgate.net Therefore, predicting a compound's oral absorption and gastrointestinal permeation is a key aspect of drug development. researchgate.netelsevierpure.comeurekaselect.comacs.org Computational models can estimate these properties based on the physicochemical characteristics of a molecule, such as its solubility, lipophilicity, and molecular size. nih.govimedpub.com For this compound, these models would predict its likelihood of being effectively absorbed from the gastrointestinal tract into the bloodstream. nih.govnih.govdiva-portal.orgmdpi.com

Illustrative In Silico ADME Predictions:

The following table presents a hypothetical ADME profile for a drug candidate, illustrating the types of data generated by these prediction models.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | High | The compound is likely well-absorbed from the gut. |

| Caco-2 Permeability | High | The compound is likely to permeate the intestinal cell layer. |

| Solubility | Moderate | The compound has adequate solubility for absorption. |

This table contains hypothetical data, as specific in silico ADME predictions for this compound are not available in the public domain.

A drug's distribution throughout the body determines its access to the target site and potential for off-target effects. A critical aspect of distribution is the ability to cross biological barriers, such as the blood-brain barrier (BBB). nih.govresearchgate.netnih.govacs.orgarxiv.org The BBB is a highly selective barrier that protects the central nervous system (CNS). nih.gov For drugs targeting the CNS, BBB penetration is essential, while for peripherally acting drugs, it should be limited to avoid side effects. nih.gov In silico models can predict the BBB permeability of a compound based on its molecular properties. researchgate.netacs.org For this compound, these models would provide an early indication of its potential to act on the CNS.

Metabolic Stability and Metabolite Prediction Algorithms

The metabolic stability of a potential drug candidate is a critical parameter assessed during the early stages of drug discovery. It determines the compound's half-life in the body and influences its oral bioavailability and potential for drug-drug interactions. High metabolic instability can lead to rapid clearance and insufficient therapeutic exposure, while excessively high stability might result in accumulation and toxicity. digitellinc.com Given the absence of empirical metabolic data for this compound, computational and molecular modeling approaches provide valuable predictive insights into its likely metabolic fate.

In silico metabolite prediction algorithms have become indispensable tools in medicinal chemistry. optibrium.com These programs, such as BioTransformer, MetaSite, and Meteor Nexus, utilize extensive databases of known metabolic transformations and employ knowledge-based or machine-learning approaches to predict the metabolites of a novel compound. digitellinc.comoptibrium.commoldiscovery.com They can identify potential sites of metabolism on a molecule and predict the resulting structures from Phase I and Phase II metabolic reactions. oup.comnih.gov

For this compound, its chemical structure, featuring an acetophenone (B1666503) moiety and a 4-pyridone ring, suggests several potential metabolic pathways. The primary sites for metabolic transformation are anticipated to be the acetyl group, the aromatic phenyl ring, and the pyridinone ring.

Predicted Phase I Metabolic Pathways:

Metabolism of the Acetyl Group: The acetyl group is a likely site for initial metabolic attack. It can undergo reduction to form the corresponding secondary alcohol, 1-(4-(1-hydroxyethyl)phenyl)-4(1H)-pyridinone. researchgate.net Alternatively, an oxygen insertion reaction, similar to a Baeyer-Villiger oxidation, could occur, leading to the formation of the corresponding phenyl acetate (B1210297) ester, which would then be rapidly hydrolyzed to 4-(4-hydroxyphenyl)-4(1H)-pyridinone and acetic acid. nih.gov

Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, a common metabolic route for aromatic compounds. nih.govhyphadiscovery.com This can occur at various positions on the ring, leading to the formation of phenolic metabolites.

Pyridinone Ring Metabolism: The 4-pyridone ring itself is generally more resistant to metabolism. However, hydroxylation on the carbon atoms of the ring is a possibility. hyphadiscovery.com The nitrogen of the pyridinone is already substituted, making N-dealkylation, a common pathway for N-alkyl compounds, not a primary route here. nih.govpressbooks.pub

Predicted Phase II Metabolic Pathways:

Following Phase I oxidation, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The most common conjugation reactions are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Therefore, the hydroxylated metabolites of this compound are expected to be further metabolized to their corresponding glucuronide and sulfate (B86663) conjugates.

The following table summarizes the computationally predicted metabolites of this compound. It is important to note that these are theoretical predictions and require experimental verification.

Table 1: Predicted Metabolites of this compound

| Predicted Metabolite Name | Parent Compound | Metabolic Reaction | Potential Enzymes Involved |

| 1-(4-(1-hydroxyethyl)phenyl)-4(1H)-pyridinone | This compound | Reduction of acetyl group | Carbonyl reductases |

| 4-(4-hydroxyphenyl)-4(1H)-pyridinone | This compound | Oxidation of acetyl group followed by hydrolysis | Cytochrome P450, Esterases |

| 1-(4-acetyl-2-hydroxyphenyl)-4(1H)-pyridinone | This compound | Aromatic hydroxylation | Cytochrome P450 |

| 1-(4-acetyl-3-hydroxyphenyl)-4(1H)-pyridinone | This compound | Aromatic hydroxylation | Cytochrome P450 |

| 1-(4-acetylphenyl)-3-hydroxy-4(1H)-pyridinone | This compound | Ring hydroxylation | Cytochrome P450 |

| Glucuronide and Sulfate Conjugates | Hydroxylated Metabolites | Glucuronidation, Sulfation | UGTs, SULTs |

Lack of Publicly Available Data Prevents In-Depth Analysis of this compound Analogues

Despite a comprehensive search of scientific literature, detailed information regarding the biological target identification and mechanistic studies of this compound and its analogues is not publicly available. As a result, a thorough and informative article strictly adhering to the requested outline on its interactions with specific protein kinases and epigenetic targets cannot be generated at this time.

Extensive searches were conducted to locate in vitro studies detailing the inhibitory or modulatory effects of this specific chemical series on a range of biological targets. These targets included Protein Tyrosine Kinases (PTKs), Met Kinase, Mitogen-Activated Protein Kinase (MAPK), the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and BRAF V600E, and MAP kinase-interacting kinases (MNK). Additionally, information on the engagement of these compounds with epigenetic targets was sought.

The search for specific data, such as IC50 values, detailed structure-activity relationships (SAR), and mechanistic insights for this compound analogues, did not yield any relevant research findings. While the broader class of pyridinone-containing compounds has been investigated for various therapeutic purposes, including as kinase inhibitors, the specific substitution pattern of a 4-acetylphenyl group at the 1-position of the 4(1H)-pyridinone core in the context of the requested biological targets appears to be an under-researched area in publicly accessible scientific databases.

Consequently, the creation of an article with the specified detailed subsections and data tables is not feasible due to the absence of the necessary foundational research data.

Table of Mentioned Compounds

Since no specific analogues of this compound with corresponding biological data were identified, a table of these compounds cannot be provided.

Biological Target Identification and Mechanistic Studies of 1 4 Acetylphenyl 4 1h Pyridinone Analogues in Vitro Focus

Engagement with Epigenetic Targets

Histone Deacetylase (HDAC) Inhibition

The pyridone core has been integrated into the design of novel Histone Deacetylase (HDAC) inhibitors. HDACs are crucial epigenetic regulators, and their inhibition is a validated therapeutic strategy. Researchers have designed and synthesized new series of pyridone-based HDAC inhibitors, which incorporate the pyridone ring as a central structural feature.

One study detailed the development of pyridone-based hydroxamic acids. These compounds were designed to improve metabolic stability compared to corresponding lactam-based inhibitors. A notable compound from this series, (E)-N-hydroxy-3-{1-[3-(naphthalen-2-yl)propyl]-2-oxo-1,2-dihydropyridin-3-yl}acrylamide, demonstrated potent HDAC inhibition with an IC₅₀ value of 0.07 μM. Further investigation revealed that this compound selectively inhibits class I HDAC1 and class II HDAC6 enzymes. Docking studies suggested that the presence of a long alkyl linker and bulky hydrophobic cap groups were influential in the observed in vitro activities.

| Compound Name | Target | IC₅₀ | Notes |

| (E)-N-hydroxy-3-{1-[3-(naphthalen-2-yl)propyl]-2-oxo-1,2-dihydropyridin-3-yl}acrylamide | Total HDACs | 0.07 µM | Showed selective inhibition of HDAC1 and HDAC6. |

EZH2 Inhibitory Activity

Analogues based on the pyridone scaffold have been identified as potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a key target in oncology due to its role in gene silencing and frequent dysregulation in cancers.

UNC1999 is a well-characterized pyridone-containing small molecule that acts as a potent, cell-permeable, and selective dual inhibitor of both EZH2 and its close homolog EZH1. probechem.comnih.govpnas.orgmedchemexpress.com In vitro methyltransferase assays have established its high potency, with IC₅₀ values of approximately 2-10 nM for EZH2 and 45 nM for EZH1. nih.govpnas.orgresearchgate.net UNC1999 functions as a competitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM). probechem.comresearchgate.net An inactive analogue, UNC2400, which contains two additional N-methyl groups, shows significantly diminished activity (IC₅₀ >13,000 nM) and is often used as a negative control to confirm on-target effects. medchemexpress.com Structure-activity relationship (SAR) studies on UNC1999 analogues have highlighted the importance of substituents on the pyridone ring; for instance, adding methyl groups at the 4- and 6-positions can enhance EZH2 inhibition. mdpi.com

| Compound | Target | IC₅₀ (nM) | Selectivity/Notes |

| UNC1999 | EZH1 | 45 | Dual EZH1/EZH2 inhibitor. nih.govpnas.orgresearchgate.net |

| UNC1999 | EZH2 | <10 | Potent, orally bioavailable, SAM-competitive. pnas.orgresearchgate.net |

| UNC2400 | EZH1/EZH2 | >13,000 | Inactive analogue of UNC1999. medchemexpress.com |

Enzyme Inhibition and Receptor Modulation

Beyond epigenetic targets, pyridone-based structures have been shown to modulate the activity of several other critical enzymes and receptors involved in various physiological and pathological processes.

Isocitrate Dehydrogenase (IDH) Inhibition (e.g., IDH1 (R132H))

Neomorphic mutations in Isocitrate Dehydrogenase 1 (IDH1), such as the R132H substitution, are oncogenic drivers in several cancers. A medicinal chemistry campaign starting from a high-throughput screen identified a 7,7-dimethyl-7,8-dihydro-2H-1λ²-quinoline-2,5(6H)-dione hit. Systematic optimization of this scaffold led to the development of a series of potent pyrid-2-one inhibitors of mutant IDH1 (mIDH1). patsnap.comlstmed.ac.uk

Structure-activity relationship studies revealed that substitution at the ortho-position of the pyridone ring was crucial for activity, likely by forcing the pyridone ring to be orthogonal to the molecule's central core. For example, a 2-chloro substituted analogue (43) was equipotent to the initial lead for the R132H mutant. Further modifications, such as introducing 2-trifluoromethyl (44) or 2-trifluoromethoxy (45) groups, led to improved activity against mIDH1. patsnap.com The optimized atropisomer, (+)-119 (NCATS-SM5637), emerged as a highly potent inhibitor. patsnap.comlstmed.ac.uk

| Compound | Target | IC₅₀ (µM) |

| Compound 43 (2-Cl) | IDH1 (R132H) | 0.16 |

| Compound 43 (2-Cl) | IDH1 (R132C) | 0.07 |

| Compound 44 (2-CF₃) | IDH1 (R132H) | 0.05 |

| Compound 44 (2-CF₃) | IDH1 (R132C) | 0.03 |

| Compound 45 (2-OCF₃) | IDH1 (R132H) | 0.06 |

| Compound 45 (2-OCF₃) | IDH1 (R132C) | 0.03 |

| (+)-119 (NCATS-SM5637) | IDH1 (R132H) | 0.005 |

| (+)-119 (NCATS-SM5637) | IDH1 (R132C) | 0.003 |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is therefore a promising therapeutic strategy for managing pain and inflammation. Novel benzyl (B1604629) phenyl urea (B33335) derivatives incorporating a pyridazinone ring have been developed as highly potent sEH inhibitors, with IC₅₀ values reaching the sub-nanomolar range. nih.gov For instance, compound FP9 from this series exhibited an IC₅₀ of 0.2 nM. nih.gov Docking studies and molecular dynamics simulations have provided insights into the binding interactions within the sEH active site, guiding further optimization of these analogues. nih.gov

| Compound Class/Example | Target | IC₅₀ Range (nM) | Notes |

| Phenyl-benzyl-ureas with pyridazinone motif | sEH | 0.2 - 57 | FP9 is the most potent compound (IC₅₀ = 0.2 nM). nih.gov |

N-Methyl-D-aspartate (NMDA) Receptor (Glycine Site) Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for activation. Antagonism at the glycine binding site (glycine B site) is an area of therapeutic interest for various neurological disorders. nih.govbioworld.com

Research has identified certain pyridinone derivatives as having activity at this site. Specifically, 4-Hydroxy-3-phenyl-indeno[1,2-b]pyridin-2(1H)-one derivatives have been reported to possess antagonist activity at the glycine site of the NMDA receptor complex. This class of compounds has been investigated for potential use in treating neurodegenerative disorders. While the specific compound 1-(4-acetylphenyl)-4(1H)-pyridinone has not been explicitly detailed in this context, the activity of structurally related indenopyridinones indicates that the pyridinone scaffold can be adapted to target the NMDA receptor's glycine site.

Modulation of Cellular Processes and Signaling Pathways

Analogues of this compound have demonstrated significant capabilities in modulating various cellular processes and signaling pathways. These activities, primarily studied in vitro, highlight their potential as therapeutic agents. The core structure, a pyridinone ring attached to an aryl group, serves as a versatile scaffold for chemical modifications that influence their biological effects, ranging from anticancer to antimicrobial actions.

Antiproliferative Effects in Cancer Cell Lines (e.g., HCT-116, PC3)

Derivatives based on the 4-pyridone scaffold have shown notable antiproliferative activity against a variety of human cancer cell lines. The presence of specific functional groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) on the pyridine (B92270) ring has been found to enhance this activity. researchgate.netnih.gov

Studies on N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones revealed moderate to strong antiproliferative effects on human colon carcinoma (HCT-116), lung carcinoma (H-460), and breast carcinoma (MCF-7) cell lines. acs.org These compounds were observed to induce changes in the cell cycle, with treated cells showing a decrease in the S phase and an increase in the G0/G1 or G2/M phases, suggesting an interference with cell cycle progression. acs.org

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were evaluated for their effects on lung (A549), colon (HCT-116), and prostate (PC3) cancer cell lines. researchgate.net Many of these compounds demonstrated significant antiproliferative effects. researchgate.net For instance, the compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea showed potent inhibitory activity against A549 and HCT-116 cells, with its efficacy being comparable to the standard drug sorafenib. researchgate.net Similarly, newly synthesized oxazolo[4,5-b]pyridine (B1248351) based triazoles exhibited promising anticancer activity against prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines. researchgate.net

Antiproliferative Activity of Pyridinone Analogues

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones | HCT-116 | Moderate to strong antiproliferative activity, cell cycle arrest | acs.org |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | HCT-116, PC3 | Significant antiproliferative effects | researchgate.net |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | IC50 = 3.90 ± 0.33 μM | researchgate.net |

| Oxazolo[4,5-b]pyridine based triazoles | PC3 | Promising anticancer activity | researchgate.net |

| Nicotinamide and thieno[2,3-b]pyridine (B153569) derivatives | HCT-116 | Interesting antitumor activity | proquest.com |

G-quadruplex Binding and Stabilization (e.g., c-MYC, KRAS)

A promising strategy for cancer therapy involves targeting non-canonical DNA structures known as G-quadruplexes (G4s). These structures are prevalent in the promoter regions of oncogenes, such as c-MYC, and at telomeres. nih.govmdpi.comnih.gov The stabilization of G4 structures by small molecules can suppress the transcription of these oncogenes, thereby inhibiting cancer cell proliferation. mdpi.comnih.gov

Pyridostatin and its derivatives are well-known G-quadruplex-stabilizing agents. researchgate.netnih.gov These molecules, which feature a central pyridine ring, exhibit high specificity for G4 DNA. researchgate.net Their planar aromatic ring systems interact with the G-tetrads of the quadruplex structure through π-π stacking interactions. researchgate.net Studies on pyridopyrimidinone-based ligands have shown that they preferentially stabilize the parallel G4 topology found in the c-MYC promoter. researchgate.net This stabilization is a key mechanism for their anticancer effects. researchgate.net

The interaction of these ligands with G-quadruplexes has been confirmed through various biophysical techniques, including Circular Dichroism (CD) melting studies and Nuclear Magnetic Resonance (NMR). mdpi.comresearchgate.net For example, novel amino-substituted pyridoquinazolinone derivatives were found to interact with the Pu22 G-quadruplex in the c-MYC promoter, forming a 2:1 complex where each molecule stacks over the terminal G-tetrads. mdpi.com While the direct link between the antiproliferative activity of some quindoline (B1213401) analogs and c-MYC G-quadruplex targeting has been debated, the ability of pyridone-containing scaffolds to bind and stabilize these structures remains a significant area of research for developing targeted anticancer therapies. nih.gov

Mechanistic Basis for Anti-Inflammatory and Analgesic Actions

Several 4(1H)-pyridinone derivatives have been investigated for their potential anti-inflammatory and analgesic properties. researchgate.netnih.govnih.gov The mechanisms underlying these actions have been explored through established in vivo models.

The analgesic activity is often evaluated using the acetic acid-induced writhing test in mice. In this model, a number of 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones and 1,2,5-trisubstituted 4(1H)-pyridinone derivatives demonstrated significant analgesic effects, with some compounds exhibiting higher activity than the reference drug, acetylsalicylic acid. nih.govnih.gov This test suggests that the compounds may interfere with the prostaglandin (B15479496) synthesis pathway or act on peripheral nociceptors to reduce pain perception.

The anti-inflammatory effects are typically assessed using the carrageenan-induced rat paw edema test. This model evaluates a compound's ability to reduce acute inflammation. Several 4(1H)-pyridinone derivatives, including specific 1-[2-(1-methyl-pyrrolidine-2-yl)-ethyl]-3-hydroxy-4(1H)-pyridinones, showed potent anti-inflammatory activity, in some cases surpassing that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.govnih.gov The ability to reduce carrageenan-induced edema points towards the inhibition of inflammatory mediators such as histamine, serotonin (B10506), bradykinin, and prostaglandins, which are involved in the inflammatory cascade.

Antimicrobial Spectrum and Mechanisms (e.g., Antibacterial, Antifungal, Antimalarial, Antitubercular)

Analogues of 4(1H)-pyridinone possess a broad spectrum of antimicrobial activity, which has been extensively documented against various pathogens. researchgate.net

Antibacterial Activity: 4-Hydroxy-2-pyridone and its derivatives have shown activity against Gram-negative bacteria. nih.gov A key mechanism identified is the preferential inhibition of bacterial DNA synthesis. nih.gov Further optimization of this scaffold led to compounds with significant activity against highly resistant strains of E. coli. nih.gov Other 4-pyridone derivatives have been identified as potent inhibitors of FabI, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis in bacteria like Staphylococcus aureus. proquest.com This targeted inhibition was confirmed through macromolecular biosynthesis assays and tests against triclosan-resistant S. aureus strains. proquest.com Some synthesized 4-pyridinone derivatives also showed activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus vulgaris. researchgate.netyyu.edu.tr

Antifungal Activity: 4-Hydroxy-2-pyridone alkaloids are known for their antifungal effects. rsc.orgnih.gov More complex derivatives, such as pyrazolo[3,4-b]pyridones, have been synthesized and tested against plant pathogenic fungi. acs.org Specific chiral compounds from this class demonstrated excellent inhibitory effects against Phytophthora capsici and Colletotrichum fructicola, with activity comparable to or better than commercial fungicides. acs.org Additionally, some 4-pyridinone derivatives have been evaluated against Trichoderma viridis, Aspergillus flavus, and Candida albicans. researchgate.net

Antimalarial Activity: Derivatives of 4(1H)-pyridone have emerged as highly potent antimalarial agents, exhibiting activity against multiple stages of the Plasmodium parasite's life cycle. acs.orgresearchgate.netnih.gov Their primary mechanism of action is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex, a target they share with the clinical drug atovaquone. acs.orgnih.govnih.govresearchgate.net This inhibition disrupts the parasite's energy metabolism. Diaryl ether substituted 4-pyridones, in particular, have demonstrated superior potency to chloroquine (B1663885) against Plasmodium falciparumin vitro. acs.org

Antitubercular Activity: The search for new drugs against Mycobacterium tuberculosis has led to the investigation of various heterocyclic compounds, including those with a pyridone core. acs.org Pyrazolylpyrazoline derivatives clubbed with triazole and tetrazole moieties have shown effectiveness against M. tuberculosis H37Rv. nih.govacs.org Molecular docking studies suggest that these compounds may act by inhibiting the mycobacterial enoyl reductase (InhA). nih.gov Furthermore, pyrazolopyranopyrimidine derivatives have also exhibited good to excellent antituberculosis activities in in vitro assays. tandfonline.com

Antimicrobial Spectrum of Pyridinone Analogues

| Activity | Pathogen(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus, P. aeruginosa | Inhibition of DNA synthesis, FabI inhibition | nih.govproquest.com |

| Antifungal | P. capsici, C. fructicola, C. albicans | Not fully elucidated | researchgate.netacs.org |

| Antimalarial | P. falciparum, P. yoelii | Inhibition of cytochrome bc1 complex | acs.orgnih.gov |

| Antitubercular | M. tuberculosis | Possible inhibition of enoyl reductase (InhA) | nih.govtandfonline.com |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 1-(4-acetylphenyl)-4(1H)-pyridinone

The pyridinone structure is a significant scaffold in medicinal chemistry, valued for its ability to act as both a hydrogen bond donor and acceptor. nih.gov This characteristic, combined with the potential for derivatization at five positions, allows for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and aqueous solubility. nih.govresearchgate.net Pyridinone-containing compounds have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects. nih.govfrontiersin.org

The versatility of the pyridinone core has led to its incorporation into various approved drugs with diverse therapeutic applications. For instance, milrinone (B1677136) is a cardiotonic agent, pirfenidone (B1678446) is used for idiopathic pulmonary fibrosis, and doravirine (B607182) is an anti-HIV drug. nih.govnih.gov The specific substitutions on the pyridinone ring heavily influence the compound's pharmacological properties and its therapeutic use. nih.govfrontiersin.org

Identification of Knowledge Gaps and Unexplored Avenues in Pyridinone Research

A critical analysis of existing research reveals several knowledge gaps and areas ripe for further investigation. The process of identifying a research gap is a crucial first step in developing new research questions. nih.gov These gaps represent areas where a lack of knowledge hinders the decision-making ability of stakeholders in the field. nih.gov

While the synthesis and biological activities of various pyridinone derivatives are well-documented, a comprehensive understanding of the structure-activity relationships (SAR) for many of these compounds is still developing. nih.gov For instance, preliminary SAR studies on some anti-HIV pyridinone derivatives have highlighted the importance of modifications at specific positions on the pyridinone ring, but more in-depth studies are needed to fully elucidate these relationships. nih.govfrontiersin.org

Furthermore, much of the current research focuses on specific therapeutic areas, such as oncology and virology. nih.govresearchgate.netnih.gov There is a significant opportunity to explore the potential of pyridinone-based compounds in other disease areas. For example, the neuroprotective effects of pyridinone derivatives are an emerging area of interest, with some compounds showing promise as anti-Alzheimer's disease agents. nih.gov However, more extensive research is required to validate these initial findings and to explore the potential of pyridinones in treating other neurological disorders.

Another underexplored avenue is the investigation of the metabolic pathways and potential toxicity of pyridinone-based compounds. While their therapeutic potential is evident, a thorough understanding of their pharmacokinetic and pharmacodynamic profiles is essential for their successful translation into clinical practice.

The development of novel synthetic methodologies to access a wider diversity of pyridinone scaffolds also presents a significant opportunity. rsc.org Current synthetic routes are well-established, but new methods could enable the creation of more complex and functionally diverse pyridinone libraries for high-throughput screening and drug discovery. nih.gov

Finally, the full potential of pyridinone-based compounds as ligands in coordination chemistry and catalysis remains to be fully realized. rsc.org While some studies have explored their use in this context, there is considerable scope for designing and synthesizing novel pyridonate-metal complexes for a range of catalytic applications.

Prospective Applications and Translational Research Opportunities for Pyridinone-Based Compounds

The unique structural and functional properties of pyridinones open up numerous prospective applications and translational research opportunities. The ability of the pyridinone scaffold to serve as a bioisostere for other chemical groups makes it a valuable tool in drug design. researchgate.net

Drug Discovery and Development: The broad spectrum of biological activities exhibited by pyridinone derivatives makes them attractive candidates for the development of new therapeutics. nih.govfrontiersin.org Future research should focus on optimizing the lead compounds that have already been identified and on screening new pyridinone libraries against a wider range of biological targets. The hybridization of the pyridinone moiety with other pharmacophores is a promising strategy to develop new anticancer drugs with multiple mechanisms of action. acs.org

Translational Research in Oncology: Given the proven antitumor activity of several pyridinone-containing compounds, there is a significant opportunity for translational research in oncology. nih.gov This could involve preclinical studies to evaluate the efficacy of novel pyridinone derivatives in animal models of cancer, as well as clinical trials to assess their safety and efficacy in patients. For example, some pyridinone derivatives have shown promising activity against breast cancer cell lines. acs.org

Development of Novel Antiviral Agents: The emergence of drug-resistant viral strains highlights the urgent need for new antiviral drugs. nih.gov Pyridinone-based compounds have shown potential as inhibitors of various viruses, including HIV and influenza. nih.gov Further research in this area could lead to the development of novel antiviral therapies with improved efficacy and a lower risk of resistance.

Materials Science and Catalysis: The ability of pyridonates to form stable complexes with a variety of metal ions makes them promising ligands for applications in materials science and catalysis. rsc.org Future research could focus on the development of new pyridonate-based catalysts for a range of chemical transformations, including C-S bond formation. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-(4-acetylphenyl)-4(1H)-pyridinone derivatives?

- Methodological Answer : The synthesis involves reacting N-(4-acetylphenyl)-2-cyanoacetamide with arylidene malononitrile or ethyl acetate derivatives under reflux in ethanol with triethylamine as a catalyst. Key parameters include reaction time (3 hours), solvent choice (ethanol/DMF for recrystallization), and purification methods (filtration and recrystallization), yielding derivatives with 65–75% efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of:

- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹).

- ¹H NMR to resolve aromatic protons and acetyl group signals (δ 2.5–2.7 ppm).

- Mass spectrometry to verify molecular ion peaks (e.g., derivative 3: M⁺ at m/z 452).

- Melting point analysis to assess purity .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to light and humidity, as the acetyl and pyridinone moieties are sensitive to photolytic and hydrolytic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antimalarial activity of this compound derivatives?

- Methodological Answer :

Substituent Variation : Modify the pyridinone core with electron-withdrawing groups (e.g., –CN, –NO₂) at positions 3 and 5 to enhance binding to Plasmodium targets.

Hybridization : Combine with known antimalarial pharmacophores (e.g., artemisinin fragments) to improve efficacy.

Biological Assays : Use in vitro parasite growth inhibition assays (e.g., Pf3D7 strain) and compare IC₅₀ values across derivatives. Evidence from hybrid analogs shows improved activity when aryl groups are substituted with halogens .

Q. What computational approaches are effective for predicting the pharmacological properties of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution.

- Molecular Docking : Simulate binding to target enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) using AutoDock Vina.

- ADMET Prediction : Use tools like SwissADME to assess solubility, bioavailability, and cytochrome P450 interactions .

Q. How can contradictory data in biological assays for pyridinone derivatives be resolved?

- Methodological Answer :

Assay Standardization : Ensure consistent protocols for cell lines, compound concentrations, and controls.

Metabolic Stability Testing : Evaluate if metabolites (e.g., hydrolyzed acetyl groups) contribute to observed discrepancies.

Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography (as in ) to rule out synthesis errors .

Q. What strategies are effective for identifying the biological targets of this compound in complex systems?

- Methodological Answer :

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated derivative to capture target proteins.

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways.

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.